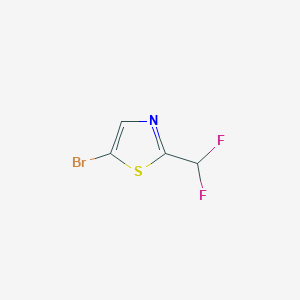

5-Bromo-2-(difluoromethyl)thiazole

Description

BenchChem offers high-quality 5-Bromo-2-(difluoromethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(difluoromethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NS/c5-2-1-8-4(9-2)3(6)7/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTILAKBVRIHMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319255-36-1 | |

| Record name | 5-Bromo-2-(difluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-(difluoromethyl)thiazole chemical properties

An In-Depth Technical Guide to 5-Bromo-2-(difluoromethyl)thiazole: Properties, Synthesis, and Applications

Introduction

5-Bromo-2-(difluoromethyl)thiazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and agrochemical research. The thiazole core is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1][2] The strategic incorporation of a bromine atom at the C5-position and a difluoromethyl (CF₂H) group at the C2-position provides two distinct and highly functional handles for molecular elaboration.

The difluoromethyl group is of particular interest in drug design. It can act as a bioisostere for hydroxyl or thiol groups, or as a more lipophilic and metabolically stable alternative to a carbonyl group, enhancing properties such as cell membrane permeability and metabolic stability.[3] The bromine atom serves as a classical point for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4]

This guide provides a comprehensive technical overview of 5-Bromo-2-(difluoromethyl)thiazole, detailing its chemical properties, synthetic pathways, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

5-Bromo-2-(difluoromethyl)thiazole is a distinct chemical entity whose utility is defined by its core structure. The five-membered thiazole ring is aromatic, with the sulfur atom's lone pair of electrons participating in the π-system.[5] The electron-withdrawing nature of the difluoromethyl group and the bromine atom significantly influences the electronic properties and reactivity of the thiazole ring.

Quantitative and structural data for the compound are summarized below.

| Property | Value | Source |

| CAS Number | 1319255-36-1 | [6] |

| Molecular Formula | C₄H₂BrF₂NS | [6] |

| Molecular Weight | 214.03 g/mol | [6] |

| SMILES | FC(C1=NC=C(Br)S1)F | [6] |

| Purity | Typically ≥98% | [7] |

| Storage Conditions | Inert atmosphere, -20°C | [6] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [7] |

| Predicted logP | 2.8432 | [7] |

Note: Physical properties such as melting and boiling points are not consistently reported for specialized reagents of this type.

Synthesis and Manufacturing Insights

The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[8][9][10] While specific, scaled-up manufacturing protocols for 5-Bromo-2-(difluoromethyl)thiazole are proprietary, a plausible and logical synthetic route can be constructed based on established chemical principles.

A likely approach involves the condensation of a difluoromethyl-containing thioamide with a suitable α-halocarbonyl compound. The subsequent bromination of the resulting 2-(difluoromethyl)thiazole would yield the target molecule.

Proposed Synthetic Workflow

A generalized two-step synthetic pathway is outlined below. The initial Hantzsch cyclization forms the core thiazole ring, which is then regioselectively halogenated.

Caption: Plausible two-step synthesis of 5-Bromo-2-(difluoromethyl)thiazole.

Causality Behind Experimental Choices:

-

Hantzsch Synthesis: This method is robust and widely used for creating substituted thiazoles from readily available starting materials.[10]

-

Electrophilic Bromination: The thiazole ring is susceptible to electrophilic substitution. The C5 position is typically the most reactive site for such reactions, allowing for regioselective installation of the bromine atom. N-Bromosuccinimide (NBS) is often a preferred reagent for this transformation due to its milder nature compared to elemental bromine.

Chemical Reactivity and Synthetic Utility

The primary value of 5-Bromo-2-(difluoromethyl)thiazole lies in its capacity for selective chemical transformations at the C5-bromo position. This site is primed for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, coupling an organoboron species with an organohalide.[4] 5-Bromo-2-(difluoromethyl)thiazole is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position.

Expertise in Protocol Design: A successful Suzuki coupling requires careful optimization of the catalyst, ligand, base, and solvent.

-

Catalyst: A palladium(0) source is essential. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common, but more advanced catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] often provide higher yields and better functional group tolerance, especially for heteroaromatic substrates.[11][12]

-

Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands can facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.

-

Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is required to activate the organoboron species in the transmetalation step.[13]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Illustrative Suzuki-Miyaura Catalytic Cycle

The mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The combination of the thiazole core and the unique difluoromethyl and bromo substituents makes this compound a high-value intermediate in discovery chemistry.

-

Medicinal Chemistry: Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][8][14] By using 5-Bromo-2-(difluoromethyl)thiazole, medicinal chemists can rapidly generate libraries of novel compounds. The CF₂H group can improve metabolic stability and binding interactions, while the variable group introduced via cross-coupling allows for systematic exploration of the structure-activity relationship (SAR).

-

Agrochemicals: Similar to pharmaceuticals, the thiazole motif is present in many fungicides and herbicides. The unique electronic properties imparted by the fluorine atoms can lead to the development of new crop protection agents with enhanced efficacy and novel modes of action.

-

Materials Science: Heterocyclic compounds are integral to the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize well-defined, functionalized thiazole oligomers and polymers makes this building block potentially useful in materials science.[15]

Spectroscopic Characterization

While a dedicated spectrum is not provided, the structure of 5-Bromo-2-(difluoromethyl)thiazole allows for the prediction of its key NMR spectroscopic signatures, which are crucial for its identification and quality control.

-

¹H NMR: The spectrum would be characterized by two main signals:

-

A singlet for the proton at the C4 position of the thiazole ring (typically in the 7.5-8.5 ppm region).

-

A triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two adjacent fluorine atoms (²J_HF ≈ 50-60 Hz).

-

-

¹³C NMR: Key signals would include the carbon of the difluoromethyl group, which would appear as a triplet due to C-F coupling, and the carbons of the thiazole ring.

-

¹⁹F NMR: A doublet would be expected for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethyl group (²J_FH).

Safety, Handling, and Storage

As a halogenated and reactive organic compound, 5-Bromo-2-(difluoromethyl)thiazole requires careful handling in a controlled laboratory environment.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[18]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7] For long-term stability, storage in a freezer at or below -20°C is recommended.[6]

-

Hazards: While specific data for this exact molecule is limited, related brominated heterocyclic compounds are often classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[7] Standard precautionary measures should be followed.

Conclusion

5-Bromo-2-(difluoromethyl)thiazole is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure combines the biological relevance of the thiazole scaffold with the advantageous physicochemical properties of the difluoromethyl group and the synthetic versatility of an aryl bromide. For researchers engaged in the design and synthesis of novel, high-value molecules, this compound offers a reliable and efficient starting point for accessing diverse chemical space. A thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full potential in drug discovery, agrochemistry, and beyond.

References

-

National Institutes of Health. Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. PMC. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

-

ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]

-

Chemsrc. 2-Bromo-5-chloro-4-(difluoromethyl)-1,3-thiazole | 2248288-52-8. Available from: [Link]

-

MDPI. 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. Molbank. Available from: [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available from: [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

-

IJRPR. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

-

Semantic Scholar. Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview. Available from: [Link]

-

National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. Available from: [Link]

-

BMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Chemistry Central Journal. Available from: [Link]

-

ResearchGate. Palladium / tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides | Request PDF. Available from: [Link]

-

ResearchGate. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF. Available from: [Link]

-

National Institutes of Health. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available from: [Link]

-

IJMRA. An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

-

ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Available from: [Link]

-

ResearchGate. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1319255-36-1|5-Bromo-2-(difluoromethyl)thiazole|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. kuey.net [kuey.net]

- 10. mdpi.com [mdpi.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemscene.com [chemscene.com]

- 16. echemi.com [echemi.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. fishersci.com [fishersci.com]

A Technical Guide to 5-Bromo-2-(difluoromethyl)thiazole (CAS 1319255-36-1): Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

5-Bromo-2-(difluoromethyl)thiazole is a strategically important heterocyclic building block for drug discovery and materials science. Its structure combines three key features: a thiazole core, a recognized "privileged scaffold" in medicinal chemistry; a difluoromethyl group, a valuable bioisostere for enhancing metabolic stability and modulating physicochemical properties; and a bromine atom at the 5-position, which serves as a versatile functional handle for a wide array of cross-coupling reactions. This guide provides an in-depth analysis of the molecule's properties, a proposed synthetic strategy, detailed protocols for its key chemical transformations, and a discussion of its applications, particularly within the context of pharmaceutical research.

Physicochemical Properties and Structural Data

The fundamental properties of 5-Bromo-2-(difluoromethyl)thiazole are summarized below. This data provides the foundational information required for its use in synthesis, including reaction stoichiometry calculations and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 1319255-36-1 | [1][2] |

| Molecular Formula | C₄H₂BrF₂NS | [1][2] |

| Molecular Weight | 214.03 g/mol | [1][2] |

| SMILES Code | FC(C1=NC=C(Br)S1)F | [1] |

| MDL Number | MFCD23106373 | [1][2] |

| Physical Form | Solid or liquid | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |

Proposed Synthetic Strategy

While specific literature detailing the synthesis of 5-Bromo-2-(difluoromethyl)thiazole is not extensively published, a robust synthetic route can be logically constructed based on well-established methodologies for thiazole formation and halogenation.[3][4] The most plausible approach involves a two-step sequence: the initial formation of the 2-(difluoromethyl)thiazole core, followed by regioselective bromination at the C-5 position.

The difluoromethyl group is a key synthon, and its introduction early in the sequence is often advantageous.[5] A Hantzsch-type thiazole synthesis, reacting a difluoromethyl-containing thioamide with a suitable haloketone, is a standard and effective method for constructing the core heterocycle.[6][7] Following the formation of the 2-(difluoromethyl)thiazole, electrophilic bromination is employed. The thiazole ring is activated towards electrophilic substitution, and in the absence of other strongly directing groups, the C-5 position is a common site for halogenation.[4]

Caption: Proposed two-step synthesis of 5-Bromo-2-(difluoromethyl)thiazole.

Reactivity and Key Transformations: A Gateway to Molecular Diversity

The primary utility of 5-Bromo-2-(difluoromethyl)thiazole lies in the reactivity of its Carbon-Bromine (C-Br) bond. This site allows for the strategic introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate for building libraries of drug-like molecules.[8][9]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[10][11] For 5-Bromo-2-(difluoromethyl)thiazole, this reaction is critical for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of functional groups.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagents & Equipment:

-

5-Bromo-2-(difluoromethyl)thiazole (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)[10]

-

Phosphine ligand (e.g., XPhos, Cy-JohnPhos, 4-10 mol%)[13]

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene)

-

Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-(difluoromethyl)thiazole, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals containing arylamine moieties.[14][15] This reaction couples aryl halides with a wide variety of primary and secondary amines. The chemoselectivity of the C-Br bond over other potential reactive sites is a key advantage, allowing for precise molecular construction.[9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reagents & Equipment:

-

5-Bromo-2-(difluoromethyl)thiazole (1.0 equiv)

-

Primary or secondary amine (1.1-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)[16]

-

Sterically hindered phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)[14]

-

Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 equiv)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

-

Procedure:

-

Inside a glovebox or under a strong flow of inert gas, charge an oven-dried reaction vessel with the palladium precursor, ligand, and base.

-

Add the solvent and stir for several minutes to pre-form the active catalyst.

-

Add 5-Bromo-2-(difluoromethyl)thiazole to the mixture.

-

Finally, add the amine coupling partner.

-

Seal the vessel and heat to the required temperature (typically 80-120 °C), stirring until the reaction is complete as monitored by LC-MS.

-

After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue via flash column chromatography to isolate the arylamine product.

-

Applications in Drug Discovery and Medicinal Chemistry

The strategic value of 5-Bromo-2-(difluoromethyl)thiazole in modern drug discovery is multifaceted, stemming from the synergistic combination of its structural components.[17]

-

Privileged Scaffold: The thiazole ring is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds.[18][19] Its presence can facilitate favorable interactions with biological targets and impart desirable pharmacokinetic properties.[20]

-

Difluoromethyl Group as a Bioisostere: The -CHF₂ group is increasingly used by medicinal chemists as a bioisostere of a hydroxyl (-OH) or thiol (-SH) group.[5] It can act as a lipophilic hydrogen bond donor, improving cell permeability and metabolic stability by blocking sites of oxidative metabolism, without introducing the acidity associated with a phenolic hydroxyl group.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~214 g/mol , this molecule fits within the criteria for a "fragment." Its rigid core and versatile reactive handle make it an ideal starting point in FBDD campaigns.[21] Screening hits containing this core can be rapidly and systematically elaborated into more potent leads using the cross-coupling chemistries described above.

Safety, Handling, and Storage

As with any halogenated and fluorinated organic compound, proper safety precautions are essential when handling 5-Bromo-2-(difluoromethyl)thiazole. While a specific MSDS is not widely available, data from structurally related compounds should inform handling procedures.[22][23][24]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[25]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[22] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[23]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[1] For long-term stability, storage in a freezer at or below -20°C is recommended.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[23]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Google Scholar.

-

Thiazole. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2009). Organic Letters. [Link]

-

Bromination of 2-Thiazolylhydrazones. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2009). Organic Letters. [Link]

-

Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem. Retrieved January 6, 2026, from [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

-

Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (n.d.). Google Scholar.

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][8][26] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org. Retrieved January 6, 2026, from [Link]

- SAFETY DATA SHEET. (n.d.). Generic SDS provider.

-

Synthesis of thiazole-4-carboxamide-adenine difluoromethylenediphosphonates substituted with fluorine at C-2' of the adenosine. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

-

Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (n.d.). The Journal of Organic Chemistry. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Chemical Natural Resources. [Link]

-

Product Search. (n.d.). Chemical-Suppliers. Retrieved January 6, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PubMed Central. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. Retrieved January 6, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

-

2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PubMed Central. [Link]

Sources

- 1. 1319255-36-1|5-Bromo-2-(difluoromethyl)thiazole|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-(difluoromethyl)thiazole | CAS:1319255-36-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. kuey.net [kuey.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. chemscene.com [chemscene.com]

- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 25. echemi.com [echemi.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(difluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Bromo-2-(difluoromethyl)thiazole, a key building block in medicinal chemistry. The difluoromethyl group is of significant interest in drug design as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and membrane permeability.[1] This document outlines a scientifically grounded, two-step synthetic approach, commencing with the synthesis of the crucial intermediate, 2-(difluoromethyl)thiazole, followed by its regioselective bromination. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower researchers in the successful synthesis of this valuable compound.

Introduction: The Significance of the Difluoromethyl Group in Heterocyclic Scaffolds

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly 25% of all marketed drugs containing fluorine.[2] The difluoromethyl (-CF2H) group, in particular, has garnered substantial attention due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.[1][3] This functional group can modulate the physicochemical properties of a molecule, enhancing its metabolic stability, bioavailability, and binding affinity to target proteins.[3] Thiazole moieties are prevalent in a wide array of biologically active natural products and synthetic drugs, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The combination of a thiazole core with a difluoromethyl substituent, therefore, represents a promising strategy for the development of novel therapeutics.

This guide details a proposed synthetic route to 5-Bromo-2-(difluoromethyl)thiazole, a versatile intermediate for further chemical elaboration.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-2-(difluoromethyl)thiazole is most logically approached via a two-step sequence:

-

Step 1: Synthesis of 2-(Difluoromethyl)thiazole. This key intermediate can be constructed using the well-established Hantzsch thiazole synthesis.[4][5]

-

Step 2: Regioselective Bromination of 2-(Difluoromethyl)thiazole. The introduction of a bromine atom at the C5 position of the thiazole ring can be achieved through electrophilic aromatic substitution.

Caption: Proposed two-step synthesis of 5-Bromo-2-(difluoromethyl)thiazole.

Part 1: Synthesis of 2-(Difluoromethyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring, involving the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[4][5]

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-(Difluoromethyl)thiazole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |

| 2,2-Difluorothioacetamide | 97.10 | - | 1.0 g | 10.3 |

| 3-Bromo-2-oxopropanal | 150.96 | - | 1.55 g | 10.3 |

| Ethanol | 46.07 | 0.789 | 50 mL | - |

| Sodium Bicarbonate | 84.01 | - | 1.73 g | 20.6 |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-difluorothioacetamide (1.0 g, 10.3 mmol) and ethanol (50 mL).

-

Stir the mixture at room temperature until the thioamide is completely dissolved.

-

Add 3-bromo-2-oxopropanal (1.55 g, 10.3 mmol) to the solution.

-

Slowly add sodium bicarbonate (1.73 g, 20.6 mmol) in portions to neutralize the hydrobromic acid formed during the reaction.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-(difluoromethyl)thiazole as a pale yellow oil.

Part 2: Regioselective Bromination of 2-(Difluoromethyl)thiazole

The introduction of a bromine atom onto the thiazole ring is achieved via electrophilic aromatic substitution. The difluoromethyl group at the C2 position is electron-withdrawing, which deactivates the thiazole ring towards electrophilic attack. However, theoretical calculations and experimental evidence suggest that the C5 position is the most susceptible to electrophilic substitution in 2-substituted thiazoles.[6] N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

Mechanistic Rationale

The reaction proceeds through the generation of an electrophilic bromine species from NBS, which is then attacked by the electron-rich C5 position of the thiazole ring. The resulting sigma complex then loses a proton to restore aromaticity, yielding the 5-bromo-2-(difluoromethyl)thiazole.

Caption: Mechanism of Electrophilic Bromination of 2-(Difluoromethyl)thiazole.

Experimental Protocol: Synthesis of 5-Bromo-2-(difluoromethyl)thiazole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |

| 2-(Difluoromethyl)thiazole | 135.13 | - | 1.0 g | 7.4 |

| N-Bromosuccinimide (NBS) | 177.98 | - | 1.45 g | 8.14 |

| Acetonitrile | 41.05 | 0.786 | 40 mL | - |

Procedure:

-

In a 100 mL round-bottom flask protected from light, dissolve 2-(difluoromethyl)thiazole (1.0 g, 7.4 mmol) in acetonitrile (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.45 g, 8.14 mmol) portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 5-bromo-2-(difluoromethyl)thiazole as a colorless to pale yellow liquid.

Conclusion

This technical guide has detailed a plausible and scientifically supported two-step synthesis of 5-Bromo-2-(difluoromethyl)thiazole. The proposed pathway leverages the classical Hantzsch thiazole synthesis for the construction of the core heterocyclic structure, followed by a regioselective electrophilic bromination. The provided protocols, along with the mechanistic rationale, offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

-

Alqahtani, A. M.; Bayazeed, A. A. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arab. J. Chem.2020 , 14, 102914. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Uzelac, E. J.; Rasmussen, S. C. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. J. Org. Chem.2017 , 82 (11), 5947–5951. [Link]

-

Morressier. Direct difluoromethylation of heterocycles using difluoroacetic acid. [Link]

-

Xi'an Jiaotong University. Synthesis of Difluoromethylated Compounds. [Link]

-

PubChem. 3-Bromo-2-oxopropionaldehyde. [Link]

-

PubChem. 2,2-Difluoroacetamide. [Link]

-

MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

-

ResearchGate. Sites of electrophilic substitution in thiazole. [Link]

Sources

Introduction: A Scaffold of Strategic Importance in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure and Applications of 5-Bromo-2-(difluoromethyl)thiazole

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern drug design. The subject of this guide, 5-Bromo-2-(difluoromethyl)thiazole, represents a quintessential example of such a building block. It merges three critical structural motifs: the biologically ubiquitous thiazole ring, a synthetically versatile bromine handle, and the increasingly important difluoromethyl (CF₂H) group.

The thiazole core is a privileged structure found in numerous FDA-approved drugs, prized for its ability to engage in a wide range of biological interactions.[1][2] The difluoromethyl group, in particular, has garnered significant attention as it can act as a lipophilic bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds while enhancing metabolic stability and modulating pharmacokinetic properties.[3][4] The bromine atom at the 5-position serves as a key functional handle, enabling chemists to introduce further molecular complexity through a variety of cross-coupling reactions, thereby facilitating the exploration of structure-activity relationships (SAR).

This guide provides an in-depth technical overview of the molecular structure, properties, synthesis, and applications of 5-Bromo-2-(difluoromethyl)thiazole, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Architecture and Physicochemical Profile

The structure of 5-Bromo-2-(difluoromethyl)thiazole is defined by a five-membered 1,3-thiazole ring. This aromatic heterocycle features a sulfur atom at position 1 and a nitrogen atom at position 3. The key substituents are a bromine atom at the C5 position and a difluoromethyl group at the C2 position. Both substituents are strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the thiazole ring.

The CF₂H group is particularly noteworthy. Unlike the more common trifluoromethyl (CF₃) group, the presence of a hydrogen atom allows the difluoromethyl moiety to act as a unique hydrogen bond donor, a property that can be pivotal for target engagement.[3] This subtle structural change provides a powerful tool for fine-tuning molecular interactions and improving drug efficacy.

Caption: Molecular structure of 5-Bromo-2-(difluoromethyl)thiazole.

Quantitative Data Summary

The key physicochemical properties of 5-Bromo-2-(difluoromethyl)thiazole are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1319255-36-1 | [5] |

| Molecular Formula | C₄H₂BrF₂NS | [5] |

| Molecular Weight | 214.03 g/mol | [5] |

| Purity | Typically ≥95% | |

| Physical Form | Solid or liquid | |

| SMILES | FC(C1=NC=C(Br)S1)F | [5] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [5] |

Synthesis and Reactivity: A Practical Approach

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a foundational method.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide. For fluorinated analogues like 5-Bromo-2-(difluoromethyl)thiazole, the synthesis requires specialized starting materials but follows similar mechanistic principles.

Illustrative Synthetic Workflow

A plausible synthetic route involves the cyclocondensation of difluoroethanethioamide with a suitable brominated three-carbon electrophile. The expertise lies in selecting reagents that are stable and reactive under manageable conditions. The workflow below illustrates a conceptual pathway for assembling the target molecule.

Caption: Conceptual workflow for the synthesis of 5-bromo-2-(difluoromethyl)thiazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Hantzsch-type syntheses for fluorinated thiazoles.[8][9]

-

Reagent Preparation: To a solution of difluoroethanethioamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 2,3-dibromopropanal (1.1 eq).

-

Causality: Ethanol serves as a polar protic solvent to facilitate the dissolution of reactants and the subsequent cyclization steps. A slight excess of the electrophile ensures complete consumption of the thioamide.

-

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps that form the thiazole ring.

-

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

-

Causality: Neutralization quenches any remaining acidic byproducts, preparing the mixture for extraction.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: Ethyl acetate is an effective solvent for extracting the organic product from the aqueous phase. The brine wash removes residual water, and sodium sulfate is a drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

-

Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity, yielding the pure compound.

-

-

Validation: Confirm the structure of the purified product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Medicinal Chemistry: A Versatile Building Block

The true value of 5-Bromo-2-(difluoromethyl)thiazole lies in its application as a versatile scaffold in drug discovery. The bromine atom is a key linchpin for diversification, readily participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to append various aryl, heteroaryl, or alkyl groups. This allows for the rapid generation of compound libraries to probe the SAR of a biological target.

The difluoromethylthiazole core itself is present in numerous compounds investigated for a range of therapeutic areas, including metabolic disorders, oncology, and infectious diseases.[9][11][12]

Conceptual Application: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the difluoromethyl group can form favorable interactions in adjacent hydrophobic pockets, potentially displacing water molecules or forming unique hydrogen bonds. The C5 position, functionalized via the bromine, can be elaborated with larger substituents to target the solvent-exposed region, enhancing potency and selectivity.

Caption: Conceptual binding of a thiazole derivative in a kinase active site.

Conclusion

5-Bromo-2-(difluoromethyl)thiazole is more than a simple chemical; it is a highly engineered building block designed for the rigors of modern medicinal chemistry. Its molecular structure offers a trifecta of desirable features: a biologically relevant heterocyclic core, a bioisosteric and modulating difluoromethyl group, and a synthetically versatile bromine handle. For researchers and drug development professionals, understanding the fundamental properties, reactivity, and strategic potential of this scaffold is essential for designing the next generation of targeted therapeutics. Its continued use in discovery campaigns underscores the power of strategic fluorination and heterocyclic chemistry in addressing complex medical challenges.

References

-

Ni, C., & Hu, J. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8493–8497. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(13), 12183–12197. Available at: [Link]

-

Request PDF. (n.d.). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

Yao, Y., et al. (2022). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF₃CN. Organic & Biomolecular Chemistry, 20(42), 8233-8237. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aryl-2-(trifluoromethyl)-2,5-dihydro-1,3-thiazoles. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC, NIH. Available at: [Link]

-

PubChemLite. (n.d.). 4-bromo-5-(difluoromethyl)thiazole (C4H2BrF2NS). Retrieved from [Link]

-

Yusof, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 28-40. Available at: [Link]

-

Mezo, A. R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Verma, V., & Shukla, A. P. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4444-4458. Available at: [Link]

-

PubChemLite. (n.d.). 2-bromo-7-(difluoromethyl)-5-methyl-[3][13]thiazolo[4,5-b]pyridine. Retrieved from [Link]

-

Wang, S., et al. (2018). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. Molbank, 2018(4), M1018. Available at: [Link]

-

Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available at: [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(7), 883. Available at: [Link]

-

Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479. Available at: [Link]

-

Buiu, C., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4938. Available at: [Link]

-

Thota, S., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. medRxiv. Available at: [Link]

-

Annunziata, F., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(10), 1433. Available at: [Link]

-

SpectraBase. (n.d.). 2-(5-Bromo-2-thiazolyl)-3,5-dimethylpyridine. Retrieved from [Link]

-

Kumar, A., & Singh, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-143. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Kandeel, M. M., et al. (2015). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 3(1), 1-8. Available at: [Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. mdpi.com [mdpi.com]

- 5. 1319255-36-1|5-Bromo-2-(difluoromethyl)thiazole|BLD Pharm [bldpharm.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. kuey.net [kuey.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 12. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 13. chemscene.com [chemscene.com]

Spectroscopic Characterization of 5-Bromo-2-(difluoromethyl)thiazole: A Technical Guide

Introduction

5-Bromo-2-(difluoromethyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of a thiazole ring, a bromine atom, and a difluoromethyl group imparts specific physicochemical properties that are valuable in the design of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment of this molecule are paramount for its successful application. This technical guide provides an in-depth analysis of the spectroscopic data of 5-Bromo-2-(difluoromethyl)thiazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the comprehensive characterization of this compound.

The thiazole moiety is a common scaffold in many biologically active compounds.[1] The introduction of a bromine atom provides a handle for further synthetic transformations, while the difluoromethyl group can significantly modulate properties such as lipophilicity and metabolic stability. Understanding the spectroscopic signature of each component is crucial for confirming the molecular structure and identifying potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Bromo-2-(difluoromethyl)thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Bromo-2-(difluoromethyl)thiazole is expected to be relatively simple, exhibiting two main signals corresponding to the thiazole ring proton and the proton of the difluoromethyl group.

-

Thiazole Proton (H-4): The proton at the 4-position of the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the bromine atom at the 5-position and the difluoromethyl group at the 2-position.

-

Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F). The chemical shift will be in the upfield region compared to the aromatic proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in 5-Bromo-2-(difluoromethyl)thiazole.

-

Thiazole Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are characteristic of this heterocyclic system. The carbon bearing the difluoromethyl group (C-2) will be significantly influenced by the fluorine atoms, appearing as a triplet in the proton-decoupled spectrum due to one-bond C-F coupling (¹JC-F). The brominated carbon (C-5) and the protonated carbon (C-4) will also have distinct chemical shifts.

-

Difluoromethyl Carbon (-CHF₂): This carbon will also exhibit a triplet in the proton-decoupled spectrum due to the large one-bond coupling to the two fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.[2][3][4] The spectrum of 5-Bromo-2-(difluoromethyl)thiazole is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the adjacent proton (¹JF-H). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds.[5][6]

Predicted NMR Data Summary

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H-4 | 7.5 - 8.5 | s | - |

| ¹H | -CHF₂ | 6.5 - 7.5 | t | ~50-60 (¹JH-F) |

| ¹³C | C-2 | 150 - 165 | t | ~230-250 (¹JC-F) |

| ¹³C | C-4 | 120 - 130 | s | - |

| ¹³C | C-5 | 105 - 115 | s | - |

| ¹³C | -CHF₂ | 110 - 120 | t | ~240-260 (¹JC-F) |

| ¹⁹F | -CHF₂ | -90 to -130 | d | ~50-60 (¹JF-H) |

Note: These are predicted values based on the analysis of similar structures and are subject to solvent and instrument variations.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Bromo-2-(difluoromethyl)thiazole is expected to show characteristic absorption bands for the thiazole ring, C-H, C-F, and C-Br bonds.

Characteristic IR Absorptions

-

C-H Stretching: A weak to medium absorption band is expected around 3100 cm⁻¹ corresponding to the stretching vibration of the C-H bond on the thiazole ring.

-

C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations for the C=N and C=C bonds in the region of 1600-1450 cm⁻¹.

-

C-F Stretching: Strong absorption bands are expected in the region of 1100-1000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the difluoromethyl group.

-

C-Br Stretching: A weak to medium absorption band is expected in the fingerprint region, typically below 700 cm⁻¹, corresponding to the C-Br stretching vibration.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | Thiazole C-H stretch |

| 1600-1450 | Medium-Strong | Thiazole ring (C=N, C=C) stretches |

| 1100-1000 | Strong | C-F stretches (-CHF₂) |

| < 700 | Weak-Medium | C-Br stretch |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.[7]

Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the mass spectrum of 5-Bromo-2-(difluoromethyl)thiazole will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[8] This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pattern

Electron ionization (EI) is a common technique that can induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For 5-Bromo-2-(difluoromethyl)thiazole, key fragmentation pathways may include:

-

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.

-

Loss of a fluorine atom: Fragmentation of the difluoromethyl group could lead to the loss of a fluorine atom, giving an [M-F]⁺ fragment.

-

Cleavage of the thiazole ring: The thiazole ring can undergo characteristic fragmentation, leading to smaller fragment ions.[9]

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 213/215 | ~1:1 | [M]⁺ (C₄H₂BrF₂NS)⁺ |

| 134 | Variable | [M-Br]⁺ |

| 194/196 | Variable | [M-F]⁺ |

Note: The exact m/z values will depend on the specific isotopes present. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds.

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-2-(difluoromethyl)thiazole, utilizing a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques, provides a robust methodology for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a unique spectroscopic fingerprint for this important molecule. The predictive data and standardized protocols presented in this guide serve as a valuable resource for researchers working with this compound and its derivatives, ensuring data integrity and facilitating further scientific exploration.

References

-

U.S. National Library of Medicine. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Available from: [Link]

-

Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available from: [Link]

-

University of Toronto. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. Available from: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

-

Euro Libris. Guide to Fluorine NMR for Organic Chemists. Available from: [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]

-

MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

-

ResearchGate. Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. Available from: [Link]

-

MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

-

U.S. National Library of Medicine. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

S.T.A.R.S. Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Available from: [Link]

-

Doc Brown. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

Jurnal Kimia Valensi. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available from: [Link]

-

Royal Society of Chemistry. d4ob01725k1.pdf. Available from: [Link]

-

International Journal of Chemical Sciences. International Journal of Chemical Sciences. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available from: [Link]

-

ResearchGate. I.R Spectrum of Heterocyclic Compound {7}. Available from: [Link]

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

MDPI. 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Available from: [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Charles University. Table of Characteristic IR Absorptions. Available from: [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link]

-

U.S. National Library of Medicine. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. Available from: [Link]

-

Wiley Online Library. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Available from: [Link]

-

PubMed. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Available from: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. euro-libris.ro [euro-libris.ro]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Emerging Significance of Fluorinated Thiazoles in Drug Discovery

An In-Depth Technical Guide to the Purity and Characterization of 5-Bromo-2-(difluoromethyl)thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[1][3] The strategic introduction of fluorine atoms into drug candidates can profoundly modulate their physicochemical and pharmacological properties, often enhancing metabolic stability, membrane permeability, and binding affinity. The difluoromethyl group (CHF₂) in particular, serves as a lipophilic hydrogen bond donor, offering a unique profile for molecular interaction.

5-Bromo-2-(difluoromethyl)thiazole is a key building block that combines these advantageous features. The bromine atom at the 5-position provides a versatile handle for further chemical elaboration through cross-coupling reactions, while the 2-(difluoromethyl)thiazole core imparts the desirable properties of fluorination. As such, ensuring the purity and unambiguous structural identity of this reagent is paramount for its successful application in multi-step syntheses, particularly in the development of novel therapeutics for oncology, infectious diseases, and neurological disorders.[4]

This guide provides a comprehensive framework for the purification, characterization, and purity assessment of 5-Bromo-2-(difluoromethyl)thiazole, grounded in established analytical principles and field-proven methodologies.

Part 1: Purification Strategies for Ensuring High-Fidelity Material

The purity of a starting material directly impacts the yield, purity, and overall success of subsequent synthetic steps. The common synthesis of thiazole derivatives, often based on the Hantzsch thiazole synthesis, can introduce various impurities, including unreacted starting materials, side-products, and residual solvents.[5][6] Therefore, a robust purification strategy is essential.

Rationale for Method Selection

For a moderately polar, solid compound like 5-Bromo-2-(difluoromethyl)thiazole, flash column chromatography is the method of choice for initial bulk purification. The principle is to leverage the differential adsorption of the target compound and its impurities onto a solid stationary phase (typically silica gel) while being eluted by a liquid mobile phase. The choice of mobile phase is critical; a solvent system with polarity optimized to achieve a retention factor (Rƒ) of ~0.3 on a thin-layer chromatography (TLC) plate generally provides the best separation.

Experimental Protocol: Flash Column Chromatography

Objective: To remove polar and non-polar impurities from the crude synthesis product.

Materials:

-

Crude 5-Bromo-2-(difluoromethyl)thiazole

-

Silica gel (230-400 mesh)

-

Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Step-by-Step Methodology:

-

TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane). Spot the TLC plate and develop it in various Hex/EtOAc solvent systems (e.g., 9:1, 8:2, 7:3 v/v). Visualize the spots under UV light (254 nm). The ideal system will show the product spot with an Rƒ value between 0.25 and 0.35, well-separated from other spots.

-

Column Packing: Prepare a slurry of silica gel in n-Hexane and carefully pack the chromatography column, ensuring no air bubbles are trapped.

-

Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a volatile solvent, adding silica, and evaporating the solvent. This technique prevents band broadening and improves separation. Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin elution with the selected Hex/EtOAc mobile phase. Maintain a constant flow rate and collect fractions in test tubes.

-

Fraction Monitoring: Monitor the elution process by spotting collected fractions onto TLC plates and developing them. Combine the fractions that contain the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

This systematic approach ensures that the final product is substantially free of synthetic byproducts, setting the stage for accurate characterization.

Part 2: A Multi-Technique Approach to Structural Characterization and Purity Verification

No single analytical technique is sufficient to confirm both the structure and purity of a compound. A holistic and self-validating characterization workflow relies on the orthogonal data provided by spectroscopy, spectrometry, and chromatography.

Caption: Workflow for the purification and characterization of 5-Bromo-2-(difluoromethyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For 5-Bromo-2-(difluoromethyl)thiazole (C₄H₂BrF₂NS), ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural confirmation.

-

¹H NMR: The spectrum is expected to be simple.

-

Thiazole Proton (H-4): A singlet or a very fine triplet (due to long-range coupling with the CHF₂ group) is expected in the aromatic region (~8.0-8.5 ppm).

-

Difluoromethyl Proton (-CHF₂): This proton will appear as a characteristic triplet in the region of ~6.5-7.5 ppm. The triplet arises from the coupling to the two equivalent fluorine atoms (¹J_HF). The integration of this peak relative to the thiazole proton should be 1:1.

-

-

¹⁹F NMR: This experiment directly observes the fluorine nuclei.

-

Difluoromethyl Group (-CHF₂): A doublet is expected in the spectrum. The doublet is due to the coupling with the single proton of the difluoromethyl group (¹J_HF). The chemical shift provides information about the electronic environment of the fluorine atoms.

-

-

¹³C NMR: This provides a map of the carbon skeleton.

-

Thiazole Carbons (C-2, C-4, C-5): Three distinct signals are expected. The carbon attached to the bromine (C-5) will be a singlet. The C-4 carbon will appear as a doublet due to coupling with its attached proton. The C-2 carbon, attached to the CHF₂ group, will appear as a triplet due to coupling with the two fluorine atoms.

-

Difluoromethyl Carbon (-CHF₂): This carbon will also appear as a triplet due to the direct one-bond coupling to the two fluorine atoms (¹J_CF).

-

The observation of these specific multiplicities and coupling patterns provides unequivocal evidence for the presence and connectivity of the difluoromethylthiazole core.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule.

-

Rationale for Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. ESI is a softer ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI can cause fragmentation, providing structural clues.[7][8]

-

Expected Molecular Ion: The molecular weight of 5-Bromo-2-(difluoromethyl)thiazole is 214.03 g/mol .[9] Mass spectrometry should reveal a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 214 and 216 for the molecular ion, or 215 and 217 for the [M+H]⁺ ion). This "doublet" is a hallmark signature for a monobrominated compound and is a critical piece of evidence for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

Objective: To quantify the purity of the material by separating it from any potential non-volatile impurities.

Step-by-Step Methodology:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining moderately polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid is added to improve peak shape by protonating any basic sites on the analyte or residual silanols on the stationary phase.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm), where the thiazole ring is expected to absorb.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-